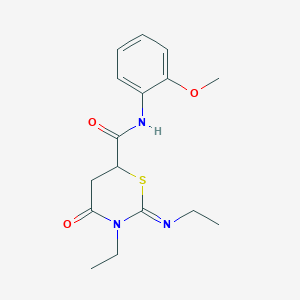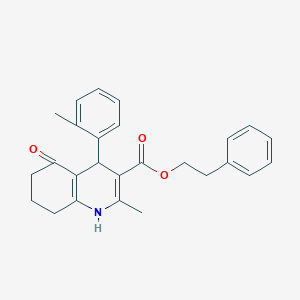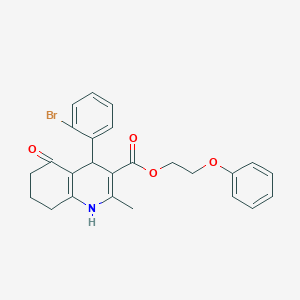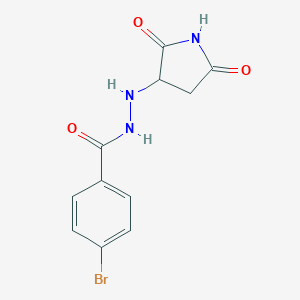![molecular formula C8H6N6O7 B389754 (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE](/img/structure/B389754.png)
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is a complex organic compound featuring multiple oxadiazole rings. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring, known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE likely involves the formation of oxadiazole rings through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride or sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxadiazole N-oxides.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the oxadiazole rings, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted oxadiazoles, N-oxides, or hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE may be used as an intermediate in the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, oxadiazole derivatives are often explored for their potential as antimicrobial, antifungal, or anticancer agents due to their ability to interact with biological macromolecules.
Medicine
Medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
作用機序
The mechanism of action for (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different electronic properties and reactivity.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
1,2,5-Thiadiazole: A sulfur-containing analog with distinct chemical behavior.
Uniqueness
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is unique due to its specific substitution pattern and the presence of multiple oxadiazole rings, which may confer unique electronic and steric properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H6N6O7 |
|---|---|
分子量 |
298.17g/mol |
IUPAC名 |
[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium |
InChI |
InChI=1S/C8H6N6O7/c15-5(16)1-3-7(12-20-10-3)9-14(19)8-4(2-6(17)18)11-21-13-8/h1-2H2,(H,15,16)(H,17,18) |
InChIキー |
KRVFREAIMKBNLL-UHFFFAOYSA-N |
SMILES |
C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O |
正規SMILES |
C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B389671.png)
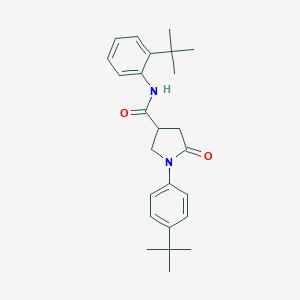
![3,4,5-trimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B389676.png)
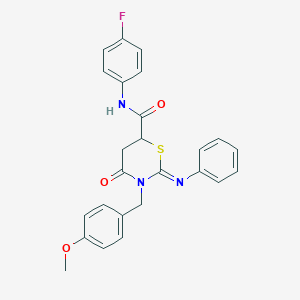
![ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B389678.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389680.png)
![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389681.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-fluorophenyl)imino]-3-isobutyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389683.png)

![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)
